molecular formula C16H16ClN3O3 B4326993 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide

2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide

Cat. No. B4326993
M. Wt: 333.77 g/mol
InChI Key: NCXVSWMNTKOTEF-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide, also known as CEN, is a chemical compound that belongs to the family of nicotinamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical properties.

Scientific Research Applications

2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide has been found to inhibit the growth of various cancer cell lines and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide is not fully understood. However, it has been proposed that 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer. 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide has been shown to inhibit the activation of NF-κB and its downstream targets. In addition, 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide has been found to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed by various analytical techniques. 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. In addition, 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide. One direction is to further investigate its anti-inflammatory and anti-tumor properties in animal models and human clinical trials. Another direction is to study its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, the development of more potent and selective analogs of 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide could lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylnicotinamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its unique chemical properties and mechanism of action make it a promising candidate for further research. However, more studies are needed to fully understand its safety and efficacy in humans.

properties

IUPAC Name

2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-4-19(12-8-6-5-7-9-12)16(21)13-10(2)14(20(22)23)11(3)18-15(13)17/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXVSWMNTKOTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(N=C2Cl)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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